molecular formula C10H6BrF5O B2426637 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene CAS No. 1980085-16-2

2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene

Cat. No. B2426637
CAS RN: 1980085-16-2
M. Wt: 317.053
InChI Key: LLFUCEOJEQTPSC-UHFFFAOYSA-N
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Description

The compound “2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene” is a chemical substance with the CAS Number: 1980085-16-2 . Its molecular weight is 317.05 and its IUPAC name is 1-bromo-4-((3,3-difluoro-2-(trifluoromethyl)allyl)oxy)benzene .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name: 1-bromo-4-((3,3-difluoro-2-(trifluoromethyl)allyl)oxy)benzene . This indicates that the compound contains a bromophenyl group attached to a pentafluoropropene group via an ether linkage.

Scientific Research Applications

  • Reactive Intermediate Formation : A study by Tong and Anders (2002) investigated the formation of reactive intermediates from a similar compound, 2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene. They found that this compound undergoes bioactivation to form nephrotoxic metabolites in rats, providing insights into the biotransformation pathways of such compounds (Tong & Anders, 2002).

  • Synthesis and Reactions : Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally related to the one . Their research provides insight into the synthesis and reactions of such complex fluorinated compounds (Pimenova et al., 2003).

  • Furan Conversion : In a study by Mao and Mathey (2011), furan compounds were converted into phosphinines, which relates to the broader chemical transformation and application potential of complex fluorinated compounds (Mao & Mathey, 2011).

  • Fate and Toxicity : Uttamsingh et al. (1998) researched the fate and toxicity of 2‐(Fluoromethoxy)‐1,1,3,3,3‐pentafluoro‐1‐propene derivatives in rats, providing essential data on the metabolic pathways and potential toxicological impacts of such compounds (Uttamsingh et al., 1998).

  • Biotransformation Studies : Iyer and Anders (1997) conducted studies on the beta-lyase-dependent biotransformation of cysteine S-conjugates of a similar compound, offering valuable insights into the enzymatic pathways involved in the metabolism of fluorinated compounds (Iyer & Anders, 1997).

  • Antioxidant and Biofilm Inhibition : Sheikh et al. (2021) synthesized benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, a class of compounds that include structural motifs similar to your compound of interest. They investigated their antioxidant, biofilm inhibition, and mutagenic activities, highlighting potential biomedical applications (Sheikh et al., 2021).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

1-bromo-4-[3,3-difluoro-2-(trifluoromethyl)prop-2-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF5O/c11-6-1-3-7(4-2-6)17-5-8(9(12)13)10(14,15)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFUCEOJEQTPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=C(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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